ethyl 3-[(2-methoxydibenzo[b,d]furan-3-yl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a dibenzofuran moiety, a pyrazole ring, and an ester functional group
Preparation Methods
The synthesis of ethyl 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple stepsCommon reagents used in these reactions include acetic acid, hydrochloric acid, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Ethyl 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Mechanism of Action
The mechanism of action of ethyl 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The dibenzofuran moiety may interact with aromatic receptors, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Ethyl 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate can be compared with other compounds that have similar structural features:
Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate: This compound also contains an ester group and a pyrazole ring but differs in the substituents attached to the core structure.
2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: This compound shares the dibenzofuran moiety but has different functional groups and a purine ring instead of a pyrazole ring.
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 5-[(2-methoxydibenzofuran-3-yl)carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C21H19N3O5/c1-4-28-21(26)16-10-15(23-24(16)2)20(25)22-14-11-18-13(9-19(14)27-3)12-7-5-6-8-17(12)29-18/h5-11H,4H2,1-3H3,(H,22,25) |
InChI Key |
HSLCGHUNKCZAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Origin of Product |
United States |
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